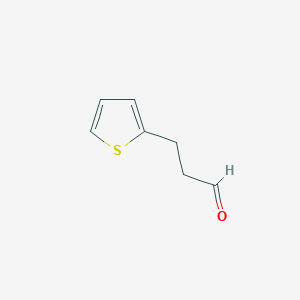

3-(Thiophen-2-yl)propanal

Description

Properties

CAS No. |

26359-21-7 |

|---|---|

Molecular Formula |

C7H8OS |

Molecular Weight |

140.20 g/mol |

IUPAC Name |

3-thiophen-2-ylpropanal |

InChI |

InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 |

InChI Key |

AZAXFLWCDPQVHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-(Thiophen-2-yl)propanal, a thiophene derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. It covers physicochemical properties, proposed synthetic and purification protocols, and predicted spectroscopic data for characterization. Furthermore, this guide discusses the potential biological significance of this compound in the context of the known activities of thiophene-containing compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous approved drugs.[2] Thiophene-containing molecules have demonstrated diverse biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The aldehyde functional group, being a versatile synthetic handle, further enhances the potential of thiophene aldehydes as intermediates in the synthesis of novel therapeutic agents.[5] This guide focuses on the saturated aldehyde, this compound, providing a detailed examination of its fundamental characteristics.

Physicochemical Properties

| Property | Value (this compound) | Value (3-(Thiophen-2-yl)prop-2-enal) | Data Source |

| Molecular Formula | C₇H₈OS | C₇H₆OS | PubChem[6][7] |

| Molecular Weight | 140.20 g/mol | 138.19 g/mol | PubChem[6][7] |

| CAS Number | Not assigned | 14756-03-7 | PubChem[7] |

| Appearance | Predicted: Colorless to pale yellow liquid | - | - |

| Boiling Point | Predicted: Higher than 3-(Thiophen-2-yl)prop-2-enal | - | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | - | - |

| XLogP3 | 1.8 (Predicted) | 1.6 | PubChem[6][7] |

Synthesis and Purification

A plausible and efficient synthetic route to this compound is the selective reduction of the carbon-carbon double bond of the readily available α,β-unsaturated aldehyde, 3-(Thiophen-2-yl)prop-2-enal.

Experimental Protocol: Selective Catalytic Hydrogenation

This protocol is based on general methods for the chemoselective reduction of α,β-unsaturated aldehydes.[8][9][10]

Materials:

-

3-(Thiophen-2-yl)prop-2-enal

-

Raney Nickel (catalyst)[8]

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol, Tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Filtration apparatus

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Thiophen-2-yl)prop-2-enal in a suitable solvent (e.g., ethanol).

-

Carefully add a catalytic amount of Raney Nickel to the solution.

-

Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified using standard laboratory techniques.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

-

Rotary evaporator

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Prepare a silica gel column using the chosen eluent system.

-

Load the crude product onto the column.

-

Elute the column with the eluent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Logical Workflow for Synthesis and Purification

Spectroscopic Characterization (Predicted)

The following sections provide predicted spectroscopic data for this compound based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde proton, the protons on the thiophene ring, and the two methylene groups of the propyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet | ~1-2 |

| Thiophene H5 | 7.1 - 7.2 | Doublet of doublets | ~5, 1 |

| Thiophene H3 | 6.9 - 7.0 | Doublet of doublets | ~3.5, 1 |

| Thiophene H4 | 6.8 - 6.9 | Doublet of doublets | ~5, 3.5 |

| Methylene (-CH₂-CHO) | 2.8 - 2.9 | Triplet of doublets | ~7, 1-2 |

| Methylene (Th-CH₂-) | 3.1 - 3.2 | Triplet | ~7 |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the thiophene carbons, and the aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 202 |

| Thiophene C2 | 140 - 142 |

| Thiophene C5 | 127 - 128 |

| Thiophene C3 | 125 - 126 |

| Thiophene C4 | 123 - 124 |

| Methylene (-CH₂-CHO) | 45 - 47 |

| Methylene (Th-CH₂-) | 28 - 30 |

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the aldehyde and thiophene functionalities.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| C-H (aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 |

| C=O (aldehyde) | Stretch | 1720 - 1740 (strong) |

| C-H (thiophene) | Stretch | ~3100 |

| C=C (thiophene) | Stretch | 1500 - 1600 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[11][12]

-

Molecular Ion (M⁺): A peak at m/z = 140.

-

Major Fragments:

-

Loss of the aldehyde group (-CHO): m/z = 111.

-

Cleavage of the propyl chain.

-

Fragments characteristic of the thiophene ring.

-

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the aromatic thiophene ring. The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, making it a valuable synthetic intermediate.[13] The thiophene ring is susceptible to electrophilic substitution, although it is generally less reactive than furan and pyrrole.[14]

While no specific biological activities have been reported for this compound, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects.[1][2][3][4] These include:

-

Antimicrobial Activity: Many thiophene derivatives have shown potent activity against various strains of bacteria and fungi.[3]

-

Anticancer Activity: Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Activity: The thiophene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The presence of both the thiophene moiety and the reactive aldehyde group in this compound suggests its potential as a lead compound or a key intermediate for the synthesis of novel, biologically active molecules. Further screening and derivatization are warranted to explore its therapeutic potential.

Logical Relationship of Thiophene Derivatives to Biological Activity

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - this compound (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 7. 3-(Thiophen-2-yl)prop-2-enal | C7H6OS | CID 84631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Thiophene - Wikipedia [en.wikipedia.org]

Navigating the Thiophene Landscape: A Technical Guide to 3-(Thiophen-2-yl)propanal and its Analogs

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical identity, synthesis, and biological significance of 3-(thiophen-2-yl)propanal and its closely related derivatives.

Executive Summary

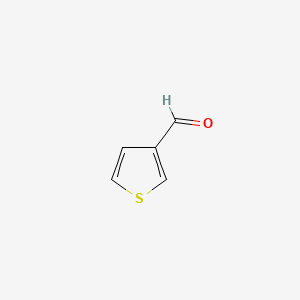

This technical guide addresses the chemical identity of this compound, a thiophene-containing organic compound of interest in chemical synthesis and drug discovery. A thorough investigation of chemical databases reveals a notable absence of a registered CAS (Chemical Abstracts Service) number for this compound. This suggests that the saturated aldehyde may be a novel or less-characterized compound. In contrast, its unsaturated analog, 3-(thiophen-2-yl)prop-2-enal , is a well-documented chemical entity with the assigned CAS number 14756-03-7 .

This guide provides a detailed overview of the available technical data for 3-(thiophen-2-yl)prop-2-enal as a primary reference point for researchers. Furthermore, it delves into the broader context of thiophene derivatives in medicinal chemistry, offering insights into their synthesis and diverse biological activities. The information presented herein is intended to serve as a valuable resource for professionals engaged in the exploration of thiophene-based compounds for therapeutic applications.

Chemical Identification and Physicochemical Properties

While a CAS number for this compound remains elusive, its unsaturated counterpart, 3-(thiophen-2-yl)prop-2-enal, is well-characterized. The structural difference lies in the presence of a carbon-carbon double bond in the propenal chain of the latter.

Table 1: Physicochemical Properties of 3-(Thiophen-2-yl)prop-2-enal

| Property | Value | Source |

| CAS Number | 14756-03-7 | PubChem[1] |

| Molecular Formula | C₇H₆OS | PubChem[1] |

| Molecular Weight | 138.19 g/mol | PubChem[1] |

| IUPAC Name | 3-(thiophen-2-yl)prop-2-enal | PubChem[1] |

| Synonyms | (2E)-3-(Thiophen-2-yl)prop-2-enal, 3-(2-Thienyl)acrylaldehyde | PubChem[1] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthesis of Thiophene Derivatives: Experimental Protocol

The synthesis of thiophene-containing molecules is a cornerstone of many research endeavors in medicinal chemistry. While a specific protocol for this compound is not available, the following is a representative experimental procedure for the synthesis of a related ketone, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone , via a conjugate addition reaction.[2][3]

Objective: To synthesize 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

Materials:

-

2-Acetylthiophene (1.0 eq)

-

2-Pyrrole-carbaldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) (0.1 eq)

-

Methanol (MeOH)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Hexane

Procedure: [2]

-

In a suitable reaction vessel, dissolve 2-acetylthiophene (1.0 eq) and 2-pyrrole-carbaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.

-

Add sodium hydroxide (0.1 eq) to the solution to act as a base.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Filter the precipitate and wash it with a suitable solvent.

-

For purification, crystallize the crude product from a solution of chloroform layered with hexane.

-

Collect the resulting crystals by filtration and dry them under vacuum.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.

-

Melting Point: To assess the purity of the compound.

Biological Significance and Therapeutic Potential of Thiophene Derivatives

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[4] Thiophene derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Key Biological Activities of Thiophene Derivatives:

-

Anti-inflammatory: Compounds like tiaprofenic acid and tinoridine are known non-steroidal anti-inflammatory drugs (NSAIDs).[5] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

-

Anticancer: Various thiophene-containing molecules have demonstrated antiproliferative activity against different cancer cell lines.[4]

-

Antimicrobial: Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi.

-

Anticonvulsant: Certain thiophene derivatives have been investigated for their potential in treating seizures.

-

Antioxidant: The thiophene nucleus can contribute to the antioxidant properties of a molecule.[6]

The diverse pharmacological profiles of thiophene derivatives underscore their importance in the ongoing search for novel therapeutic agents.[6][7][8]

Visualizing Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel thiophene derivatives, a common practice in drug discovery research.

Caption: A logical workflow for the synthesis and biological evaluation of novel thiophene derivatives.

Conclusion

While the specific compound this compound lacks a designated CAS number, this technical guide provides crucial information for researchers by focusing on its well-characterized unsaturated analog, 3-(thiophen-2-yl)prop-2-enal (CAS: 14756-03-7). The provided data on its physicochemical properties, along with a representative synthesis protocol for a related thiophene derivative, offers a solid foundation for further investigation. The established and diverse biological activities of the broader thiophene class of compounds highlight the continued importance of this heterocyclic motif in the pursuit of new and effective therapeutic agents. Researchers are encouraged to utilize the information herein as a starting point for the synthesis and exploration of novel thiophene derivatives, which may include the yet-to-be-fully-characterized this compound.

References

- 1. 3-(Thiophen-2-yl)prop-2-enal | C7H6OS | CID 84631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

3-(Thiophen-2-yl)propanal molecular weight

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a thiophene derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's molecular characteristics, a representative synthetic protocol, an analytical methodology for its characterization, and a summary of the known biological activities of related thiophene compounds.

Compound Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | PubChemLite[1] |

| Molar Mass | 140.20 g/mol | Calculated |

| Monoisotopic Mass | 140.02959 Da | PubChemLite[1] |

| Predicted XlogP | 1.8 | PubChemLite[1] |

Synthesis Protocol

Reaction: Thiophene-2-carbaldehyde reacts with an appropriate three-carbon building block via a condensation reaction to yield this compound.

Materials:

-

Thiophene-2-carbaldehyde

-

Acetaldehyde diethyl acetal

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, dilute)

Procedure:

-

A solution of thiophene-2-carbaldehyde (1 equivalent) in methanol is prepared in a round-bottom flask.

-

Acetaldehyde diethyl acetal (1.2 equivalents) is added to the solution.

-

A solution of NaOH (0.1 equivalents) in water is added dropwise to the reaction mixture with stirring.

-

The reaction is stirred at room temperature for 24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with dilute HCl to neutralize the base.

-

The mixture is then extracted three times with diethyl ether.

-

The combined organic layers are washed with a saturated NaHCO₃ solution and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general GC-MS protocol that can be adapted for the analysis of this compound.[4][5][6][7][8]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

1 µL of the sample solution is injected into the GC-MS.

Data Analysis:

The resulting mass spectrum of the analyte peak is compared with a reference library (e.g., NIST) to confirm the identity of this compound. The fragmentation pattern should be consistent with the molecular structure.

Biological Activities of Thiophene Derivatives

Thiophene-containing compounds are known to exhibit a wide range of biological activities.[9][10][11] While specific studies on this compound are limited, the broader class of thiophenes has been investigated for the following properties:

-

Antimicrobial and Antifungal Activity: Many thiophene derivatives have demonstrated potent activity against various strains of bacteria and fungi.[12][13]

-

Anti-inflammatory Effects: Some thiophenes have been shown to possess anti-inflammatory properties.[9][11]

-

Antiviral Activity: The thiophene scaffold is present in some compounds with reported antiviral effects.[9][11]

-

Cytotoxic and Anticancer Activity: Certain thiophene derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxicity against cancer cell lines.[9][11] One study on a different thiophene derivative, 2-(pro-1-ynyl)-5-(5,6-dihydroxypenta-1,3-diynyl) thiophene (PYDDT), showed induction of apoptosis in human colon cancer cells through a JNK/ROS-mediated mitochondrial pathway.[9]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

References

- 1. PubChemLite - this compound (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 2. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 6. scirp.org [scirp.org]

- 7. gcms.cz [gcms.cz]

- 8. repo.unespadang.ac.id [repo.unespadang.ac.id]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Thiophen-2-yl)propanal, a molecule of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted at the 2-position with a propanal group. The presence of the sulfur-containing aromatic thiophene ring and the reactive aldehyde functional group makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | PubChem[1] |

| Molecular Weight | 140.20 g/mol | PubChem[1] |

| Canonical SMILES | C1=CSC(=C1)CCC=O | PubChem[1] |

| InChI | InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 | PubChem[1] |

| InChIKey | AZAXFLWCDPQVHO-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 1.8 | PubChem[1] |

| Predicted Boiling Point | 214.5 ± 25.0 °C | Not explicitly found in search results |

| Predicted Density | 1.113 ± 0.06 g/cm³ | Not explicitly found in search results |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, two primary synthetic routes can be proposed based on the synthesis of analogous compounds: oxidation of the corresponding alcohol and hydroformylation of the corresponding alkene.

Oxidation of 3-(Thiophen-2-yl)propan-1-ol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. In this case, 3-(Thiophen-2-yl)propan-1-ol would be the starting material.

Proposed Experimental Protocol:

-

Reagents and Equipment:

-

3-(Thiophen-2-yl)propan-1-ol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

-

-

Procedure:

-

Dissolve 3-(Thiophen-2-yl)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (approximately 1.5 equivalents) to the solution in one portion while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Hydroformylation of 2-Vinylthiophene

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes.[2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Proposed Experimental Protocol:

-

Reagents and Equipment:

-

2-Vinylthiophene

-

A rhodium or cobalt-based catalyst (e.g., Rh(acac)(CO)₂)

-

A phosphine ligand (e.g., triphenylphosphine)

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

A high-pressure reactor (autoclave)

-

A suitable solvent (e.g., toluene or cyclohexane).

-

-

Procedure:

-

In a high-pressure reactor, combine 2-vinylthiophene, the rhodium catalyst, and the phosphine ligand in the solvent.

-

Seal the reactor and purge it with nitrogen before pressurizing with syngas to the desired pressure (typically 20-100 atm).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Maintain the reaction under these conditions for several hours, monitoring the pressure to follow the consumption of syngas.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The product, this compound, can be isolated from the reaction mixture by distillation or column chromatography.

-

Spectroscopic Data

No experimental spectroscopic data for this compound was found in the search results. The following tables provide predicted data and data for analogous compounds to aid in the characterization of this molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 | Triplet |

| α-Methylene (-CH₂-CHO) | 2.9 | Triplet of triplets |

| β-Methylene (Th-CH₂-) | 3.2 | Triplet |

| Thiophene H5 | 7.1-7.2 | Doublet of doublets |

| Thiophene H3 | 6.9-7.0 | Doublet of doublets |

| Thiophene H4 | 6.8-6.9 | Triplet |

Note: These are predicted values and may differ from experimental data. The splitting patterns are based on typical coupling constants.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 202 |

| Thiophene C2 (substituted) | 143 |

| Thiophene C5 | 127 |

| Thiophene C3 | 125 |

| Thiophene C4 | 124 |

| α-Methylene (-CH₂-CHO) | 45 |

| β-Methylene (Th-CH₂-) | 25 |

Note: These are predicted values and may differ from experimental data.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehyde) | 2820-2720 | Medium |

| C=O (aldehyde) | 1740-1720 | Strong |

| C=C (thiophene) | ~1600, ~1450 | Medium-Weak |

| C-H (thiophene) | ~3100 | Medium |

| C-S (thiophene) | 850-700 | Medium |

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 140 | [M]⁺ (Molecular Ion) |

| 111 | [M - CHO]⁺ |

| 97 | [Thiophen-CH₂-CH₂]⁺ |

| 83 | [Thiophene-CH₂]⁺ |

Note: The fragmentation pattern will be influenced by the ionization method used.

Applications in Drug Development

Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[3][4][5][6] The thiophene ring is considered a bioisostere of the benzene ring and can be found in a variety of approved drugs.

While specific applications of this compound in drug development are not explicitly documented in the provided search results, its chemical structure suggests several potential uses:

-

As a Synthetic Intermediate: The aldehyde group is highly reactive and can be readily converted into other functional groups, such as alcohols, amines, carboxylic acids, and imines. This makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. For instance, it could be a precursor for the synthesis of thiophene-containing analogues of known drugs.

-

As a Pharmacophore: The thiophene-propanal moiety itself could be a key pharmacophore that interacts with biological targets. The aldehyde could form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition, a mechanism utilized by some drugs. The thiophene ring can engage in various non-covalent interactions, including hydrogen bonding (with the sulfur atom acting as a weak hydrogen bond acceptor) and π-π stacking.

-

In the Development of Novel Therapeutics: Given the broad range of biological activities associated with thiophene derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, this compound could serve as a starting point for the design and synthesis of new therapeutic agents in these areas.

Conclusion

References

- 1. PubChemLite - this compound (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 2. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. eprajournals.com [eprajournals.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3-(Thiophen-2-yl)propanal: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of 3-(Thiophen-2-yl)propanal, a heterocyclic aldehyde of significant interest to medicinal chemists and drug development professionals. It details the compound's chemical identity, physical properties, and a representative synthetic protocol. Furthermore, this guide explores the characteristic reactivity of its core functional groups—the thiophene ring and the aliphatic aldehyde—and outlines its potential as a versatile building block for the synthesis of novel therapeutic agents. The information is structured to serve as a practical resource for researchers engaged in the design and synthesis of thiophene-based compounds.

Chemical Identity and Properties

This compound, a bifunctional organic molecule, incorporates an aromatic thiophene ring linked to a three-carbon aldehyde chain. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, prized for its ability to act as a bioisostere of a phenyl ring while offering unique metabolic profiles and interaction capabilities. The aldehyde group provides a reactive handle for a wide array of chemical transformations, making this compound a valuable synthetic intermediate.

The standard IUPAC name for this compound is This compound [1]. Its chemical structure consists of a thiophene ring substituted at the 2-position with a propanal group.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 3-thiophen-2-ylpropanal | [1] |

| Molecular Formula | C₇H₈OS | [1] |

| Molecular Weight | 140.20 g/mol | N/A |

| Monoisotopic Mass | 140.02959 Da | [1] |

| Predicted XlogP | 1.8 | [1] |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 1 | N/A |

| Rotatable Bond Count | 2 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the controlled oxidation of its corresponding primary alcohol, 3-(Thiophen-2-yl)propan-1-ol. This method prevents over-oxidation to the less reactive carboxylic acid, preserving the versatile aldehyde functionality. Reagents such as Pyridinium chlorochromate (PCC) are well-suited for this transformation.

Caption: Synthetic workflow for this compound via alcohol oxidation.

Experimental Protocol: Oxidation of 3-(Thiophen-2-yl)propan-1-ol

This protocol describes a representative procedure for the synthesis of this compound using Pyridinium chlorochromate (PCC).

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

-

Reaction: A solution of 3-(Thiophen-2-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred PCC suspension at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction mixture will turn into a dark, tarry substance.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the aldehyde functional group, which serves as a key electrophilic center for nucleophilic attack. This reactivity allows for a diverse range of chemical modifications, making it an ideal scaffold for building molecular libraries in drug discovery campaigns.

Caption: Key chemical transformations of this compound.

Key Reactions

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid, using strong oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Treatment with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) efficiently reduces the aldehyde to the primary alcohol, 3-(thiophen-2-yl)propan-1-ol.

-

Reductive Amination: This is one of the most powerful reactions for drug development. The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a secondary or tertiary amine, respectively. This reaction is fundamental for introducing nitrogen-containing functional groups and diversifying molecular scaffolds.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

Applications in Medicinal Chemistry and Drug Development

Thiophene-containing molecules are prevalent in a wide range of FDA-approved drugs, where they serve to modulate pharmacokinetic and pharmacodynamic properties. The compound this compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening. Its structural similarity to fragments of known drugs, such as the antidepressant Duloxetine, highlights its potential.

The primary application of this compound in a research context is as a versatile chemical building block. By leveraging the reactivity of the aldehyde group, particularly through reductive amination, chemists can rapidly synthesize a diverse array of amine derivatives. These derivatives can then be evaluated for biological activity across various therapeutic targets.

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its structure combines the privileged thiophene heterocycle with a highly reactive aldehyde functional group. This combination provides a robust platform for the synthesis of diverse molecular libraries, particularly through reactions like reductive amination. The accessibility of this compound via straightforward synthetic routes and its potential for elaboration into more complex, biologically active molecules make it a valuable asset for professionals in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-(Thiophen-2-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Thiophen-2-yl)propanal. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines predicted data with experimental data from closely related analogs to offer a robust analytical profile. This guide is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in research and development, particularly in the context of drug discovery.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₇H₈OS[1] Molecular Weight: 140.20 g/mol Structure:

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound, organized for clarity and comparative analysis.

The proton NMR spectrum is crucial for elucidating the hydrogen environments within the molecule. Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehyde proton (-CHO) |

| ~7.2 | Doublet of doublets (dd) | 1H | Thiophene H5 |

| ~6.9 | Multiplet (m) | 2H | Thiophene H3 and H4 |

| ~3.2 | Triplet (t) | 2H | Methylene group adjacent to thiophene (-CH₂-) |

| ~2.9 | Triplet of triplets (tt) | 2H | Methylene group adjacent to aldehyde (-CH₂-) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Aldehyde Carbonyl Carbon (-CHO) |

| ~142 | Thiophene C2 |

| ~127 | Thiophene C5 |

| ~125 | Thiophene C4 |

| ~123 | Thiophene C3 |

| ~45 | Methylene Carbon adjacent to aldehyde (-CH₂-) |

| ~25 | Methylene Carbon adjacent to thiophene (-CH₂-) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Thiophene ring) |

| ~2950-2850 | Medium | C-H stretching (Aliphatic) |

| ~2850 and ~2750 | Medium, Sharp | C-H stretching (Aldehyde) |

| ~1725 | Strong, Sharp | C=O stretching (Aldehyde) |

| ~1440 | Medium | C=C stretching (Thiophene ring) |

| ~850 | Strong | C-S stretching (Thiophene ring) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectral data for various adducts of this compound are provided below.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M]⁺ | 140.02904 |

| [M+H]⁺ | 141.03687 |

| [M+Na]⁺ | 163.01881 |

| [M-H]⁻ | 139.02231 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused at a low flow rate.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS. ESI can be performed in both positive and negative ion modes to detect different adducts.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-depth Technical Guide to the NMR Spectrum Analysis of 3-(Thiophen-2-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-(Thiophen-2-yl)propanal. The information presented herein is essential for the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development. This document outlines predicted ¹H and ¹³C NMR data, a standardized experimental protocol for acquiring such spectra, and a visual representation of the molecular structure and proton relationships.

Predicted NMR Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift principles and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.8 (s) | Triplet (t) | 1.5 |

| H-2 (Methylene α to CHO) | 2.9 (s) | Triplet of triplets (tt) | 7.5, 1.5 |

| H-3 (Methylene β to CHO) | 3.2 (s) | Triplet (t) | 7.5 |

| H-5' (Thiophene) | 7.1 (s) | Doublet of doublets (dd) | 5.0, 1.0 |

| H-3' (Thiophene) | 6.9 (s) | Doublet of doublets (dd) | 3.5, 1.0 |

| H-4' (Thiophene) | 6.9 (s) | Doublet of doublets (dd) | 5.0, 3.5 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 201.5 |

| C-2 (Methylene α to CHO) | 45.0 |

| C-3 (Methylene β to CHO) | 25.0 |

| C-2' (Thiophene, substituted) | 142.0 |

| C-5' (Thiophene) | 127.0 |

| C-3' (Thiophene) | 125.0 |

| C-4' (Thiophene) | 124.0 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized, yet detailed, methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (0 ppm).

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 220-240 ppm is required to cover the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key proton environments relevant to the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Thiophen-2-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(Thiophen-2-yl)propanal. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed prediction of its key IR absorption bands based on the analysis of structurally analogous compounds, namely propanal and thiophene-2-carbaldehyde. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the aldehyde, the thiophene ring, and the aliphatic carbon chain. The following table summarizes the predicted wavenumbers, intensities, and assignments of these key vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920-2820 | Medium | C-H stretch (aliphatic) |

| ~2720 | Medium, Sharp | C-H stretch (aldehyde) |

| ~1725 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1520 | Medium | C=C stretch (thiophene ring) |

| ~1440 | Medium | C-H bend (aliphatic) |

| ~1230 | Medium | C-H in-plane bend (thiophene ring) |

| ~850 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

| ~710 | Strong | C-S stretch (thiophene ring) |

Experimental Protocol: Acquiring the FTIR Spectrum of a Liquid Sample

This section outlines a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

Sample of this compound (liquid)

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and computer are powered on and the appropriate software is running.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan according to the software instructions. This typically involves a set number of scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, place a small drop of the liquid this compound sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.

-

As with the background, multiple scans are typically averaged to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

-

Compare the obtained peak positions with the predicted values and known correlation tables to confirm the identity and purity of the sample.

-

-

Cleaning:

-

After the analysis is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent. Ensure the crystal is clean and dry for the next user.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining an FTIR spectrum of a liquid sample.

Caption: A flowchart of the FTIR experimental workflow.

Technical Guide: Mass Spectrometry of 3-(Thiophen-2-yl)propanal

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the mass spectrometry data for 3-(Thiophen-2-yl)propanal, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Introduction

This compound is a heterocyclic aldehyde containing a thiophene ring linked to a propanal group. The thiophene moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing essential information on molecular weight, structure, and purity. This guide summarizes the available mass spectrometry data for this compound and provides detailed protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Data

While extensive experimental mass spectrometry data for this compound is not widely available in public repositories, predicted data provides valuable insights for its identification.

Predicted Collision Cross-Section (CCS) Data

Predicted CCS values are important for ion mobility-mass spectrometry and can aid in the identification of the compound. The following table summarizes the predicted CCS values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.03687 | 127.1 |

| [M+Na]⁺ | 163.01881 | 136.1 |

| [M-H]⁻ | 139.02231 | 131.3 |

| [M+NH₄]⁺ | 158.06341 | 151.2 |

| [M+K]⁺ | 178.99275 | 134.1 |

| [M+H-H₂O]⁺ | 123.02685 | 122.2 |

| [M+HCOO]⁻ | 185.02779 | 148.2 |

| [M+CH₃COO]⁻ | 199.04344 | 170.6 |

Inferred Fragmentation Pattern

In the absence of a public experimental mass spectrum for this compound, the fragmentation pattern of its structural analog, 3-phenylpropanal, can be used to infer the likely fragmentation pathways. The molecular weight of this compound is approximately 140.19 g/mol .

Key Fragmentation Pathways of Aldehydes:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

Beta-cleavage: Cleavage of the bond beta to the carbonyl group.

-

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a gamma-hydrogen, leading to the loss of a neutral alkene.

Based on the fragmentation of 3-phenylpropanal, the following fragments can be anticipated for this compound:

| m/z (inferred) | Proposed Fragment | Notes |

| 140 | [C₇H₈OS]⁺• | Molecular Ion |

| 112 | [C₅H₄S]⁺• | Loss of ethylene (C₂H₄) via McLafferty rearrangement |

| 111 | [C₅H₃S]⁺ | Loss of CHO |

| 97 | [C₄H₅S]⁺ | Thienylmethyl cation, a common fragment for 2-substituted thiophenes |

| 84 | [C₄H₄S]⁺• | Thiophene radical cation |

| 45 | [CHS]⁺ | Thioformyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS. These are generalized protocols based on standard methods for small aldehydes and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation (with Derivatization):

-

Solvent: Dissolve the sample in a high-purity solvent such as acetonitrile or dichloromethane.

-

Derivatization (optional but recommended for aldehydes): To improve chromatographic peak shape and sensitivity, derivatize the aldehyde using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

To 1 mL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 7).

-

Vortex the mixture and incubate at 60°C for 60 minutes.

-

After cooling, extract the resulting oxime derivative with hexane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Injector: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 175°C.

-

Ramp 2: 6°C/min to 225°C.

-

Ramp 3: 4°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile or thermally labile compounds.

Sample Preparation:

-

Solvent: Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 water:acetonitrile).

-

Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

LC-MS/MS Parameters:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: Hold at 5% B (re-equilibration).

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 4.0 kV.

-

Source Temperature: 300°C.

-

Nebulizing Gas: Nitrogen at 3 bar.

-

Drying Gas Flow: 12 L/min.

-

Scan Mode: Full scan (m/z 50-500) for identification and Multiple Reaction Monitoring (MRM) for quantification (if standards are available).

Visualizations

Inferred Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization, based on common fragmentation mechanisms for aldehydes and the observed fragmentation of its phenyl analog.

Caption: Inferred fragmentation of this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the analysis of this compound from a sample matrix using GC-MS with derivatization.

Caption: Workflow for GC-MS analysis of this compound.

Hypothetical Signaling Pathway

Thiophene derivatives have been investigated for their potential as anticancer agents, with some shown to inhibit pathways like the Wnt/β-catenin signaling pathway.[1][2] The following diagram illustrates a hypothetical mechanism where a thiophene derivative could induce apoptosis in cancer cells.

Caption: Hypothetical anticancer mechanism of a thiophene compound.

References

3-(Thiophen-2-yl)propanal physical properties (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propanal is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiophene ring in various pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a summary of available physical data and detailed experimental protocols for the determination of its boiling point and density.

Data Presentation

Table 1: Physical Properties of 3-(Thiophen-2-yl)prop-2-enal

| Physical Property | Value | Source |

| Molecular Weight | 138.19 g/mol | PubChem |

| Boiling Point | Not Available | |

| Density | Not Available |

Note: While a PubChem entry exists for this compound, experimental boiling point and density values are not listed.

Experimental Protocols

Given the absence of reported values, the following established methods can be employed to experimentally determine the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the micro boiling point determination using a Thiele tube.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the mineral oil via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record: Record the temperature at this point. For accuracy, the determination should be repeated at least twice, and the average value taken.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid such as this compound, this can be accurately determined using a pycnometer or by simple mass and volume measurements.

Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration if using a pycnometer)

Procedure using a Graduated Cylinder:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and record its mass.

-

Volume of Sample: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.

-

Mass of Cylinder and Sample: Weigh the graduated cylinder containing the sample and record the total mass.

-

Mass of Sample: Subtract the mass of the empty cylinder from the total mass to obtain the mass of the sample.

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume

-

Temperature: Record the temperature at which the measurement was taken, as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Stability and Storage of 3-(Thiophen-2-yl)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Thiophen-2-yl)propanal. Due to the limited availability of direct stability data for this specific compound, this document extrapolates information from studies on structurally similar thiophene derivatives and aromatic aldehydes to provide a robust framework for its handling and storage.

Executive Summary

This compound is a thiophene-containing aldehyde that is likely susceptible to degradation through several pathways, primarily involving the aldehyde functional group and the thiophene ring. Based on data from analogous compounds, it is expected to be sensitive to oxidative, photolytic, and hydrolytic (both acidic and basic) conditions. Thermal and humidity-related degradation are predicted to be less significant. Proper storage is crucial to maintain the integrity of the compound and involves protection from light, air, and moisture, preferably under an inert atmosphere at reduced temperatures.

Predicted Stability Profile

The stability of this compound is influenced by its two primary structural motifs: the thiophene ring and the propanal side chain. The following table summarizes the expected stability under various stress conditions, based on forced degradation studies of a thiophene chalcone, which shares the thiophene ring and a reactive carbonyl system.

| Stress Condition | Predicted Stability of this compound | Potential Degradation Products |

| Acidic Hydrolysis | Likely to degrade | Formation of acetals/hemiacetals, potential polymerization |

| Basic Hydrolysis | Likely to degrade | Aldol condensation/polymerization products |

| **Oxidative (e.g., H₂O₂) ** | Highly likely to degrade | 3-(Thiophen-2-yl)propanoic acid, Thiophene-2-carbaldehyde, Thiophene-S-oxide derivatives |

| Thermal | Expected to be relatively stable | Minimal degradation under moderate heat |

| Photolytic (UV/Vis) | Likely to degrade | Complex mixture of degradation products due to reactions of both the thiophene ring and the aldehyde |

| Humidity | Expected to be relatively stable | Potential for hydration of the aldehyde to a geminal diol |

Potential Degradation Pathways

The degradation of this compound can be initiated at either the thiophene ring or the aldehyde functional group. The following diagram illustrates the probable degradation pathways.

Caption: Predicted degradation of this compound.

Recommended Storage and Handling Workflow

To ensure the long-term stability of this compound, a strict handling and storage protocol should be followed. The workflow below outlines the recommended procedures.

Caption: Workflow for proper handling and storage.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

The following protocols are provided as a template for conducting forced degradation studies to determine the intrinsic stability of this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose a sealed quartz cuvette containing the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber.

Sample Analysis

Analyze the stressed samples against a control (unstressed stock solution) using a stability-indicating HPLC method.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm) and/or Mass Spectrometry (MS) to identify degradation products.

-

Derivatization (Optional): For enhanced sensitivity and specificity, samples can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis.

Conclusion

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-(thiophen-2-yl)propanal derivatives and their analogs. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities. This document consolidates key findings, presents detailed experimental protocols, and visualizes complex biological pathways to aid in the research and development of novel therapeutics based on this core structure.

Introduction

Thiophene-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents. This guide will delve into the synthesis of these compounds, their structure-activity relationships (SAR), and their effects on various biological targets and signaling pathways.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, can be achieved through several established synthetic routes. One of the most direct methods is the oxidation of the commercially available alcohol, 3-(thiophen-2-yl)propan-1-ol.[3][4]

Experimental Protocol: Oxidation of 3-(Thiophen-2-yl)propan-1-ol

Objective: To synthesize this compound from 3-(thiophen-2-yl)propan-1-ol.

Materials:

-

3-(thiophen-2-yl)propan-1-ol[3]

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-(thiophen-2-yl)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC to the solution in one portion while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional DCM.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of Chalcone Derivatives

A significant class of biologically active analogs of this compound are chalcones, which are α,β-unsaturated ketones. These can be synthesized via a Claisen-Schmidt condensation reaction between a substituted 2-acetylthiophene and an aromatic aldehyde.[2][5]

Experimental Protocol: Synthesis of a 3-(Thiophen-2-yl)propenal Derivative (Chalcone)

Objective: To synthesize a chalcone derivative from a 3-aryl-thiophene-2-carboxaldehyde.[5]

Materials:

-

3-Aryl-thiophene-2-carboxaldehyde[5]

-

Substituted acetophenone

-

Methanolic sodium hydroxide solution

-

Methanol

Procedure:

-

Dissolve the substituted acetophenone in a methanolic solution of sodium hydroxide and stir for 10 minutes.[5]

-

Add the 3-aryl-thiophene-2-carboxaldehyde to the mixture.[5]

-

Stir the resulting mixture at ambient temperature for 5-8 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water and collect the precipitated solid by filtration.[5]

-

Wash the solid with water and air dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[5]

-

Characterize the final product by spectroscopic methods.

Caption: General workflow for the synthesis of thiophene-based chalcones.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various thiophene-containing compounds against several human cancer cell lines.

Table 1: Anticancer Activity of Thiophene-based Chalcones

| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |

| 5a | H | H | HCT-15 | 21 (µg/mL) | [6] |

| 5g | CH3 | CH3 | HCT-15 | 22.8 (µg/mL) | [6] |

| 7g | - | - | A549 | 27.7 (µg/mL) | [7] |

| 7g | - | - | HepG2 | 26.6 (µg/mL) | [7] |

Note: The core structure for compounds 5a and 5g is a 3-aryl thiophene-2-aryl/heteroaryl chalcone. The core for 7g is a 3-(thiophen-2-yl)pyrazolyl hybrid chalcone.

Table 2: Anticancer Activity of Other Thiophene Derivatives